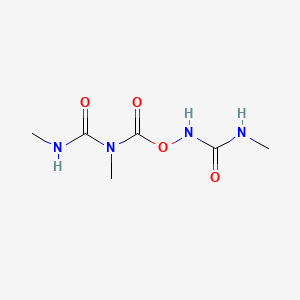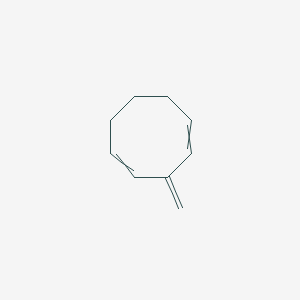
3-Methylidenecycloocta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenecycloocta-1,4-diene is an organic compound with the molecular formula C9H12 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for unique chemical reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecycloocta-1,4-diene typically involves the use of transition metal catalysts. One common method is the zirconocene-mediated coupling of silylated alkynes followed by halogenation . This method provides good yields and stereoselectivity. Another approach involves the use of cationic rhodium-based catalyst systems for hydrogen-mediated C–C bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidenecycloocta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, forming cyclooctane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens, acids, and bases are often used as reagents.
Major Products
The major products formed from these reactions include epoxides, cyclooctane derivatives, and various substituted cyclooctadienes.
Wissenschaftliche Forschungsanwendungen
3-Methylidenecycloocta-1,4-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Methylidenecycloocta-1,4-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms new six-membered rings, which are crucial in the synthesis of complex organic molecules. The compound’s conjugated diene structure allows it to interact with various molecular targets and pathways, facilitating these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A related compound with two double bonds in a cyclic structure.
Uniqueness
3-Methylidenecycloocta-1,4-diene is unique due to its specific ring structure and the presence of a methylene group, which provides distinct reactivity and stability compared to other dienes .
Eigenschaften
CAS-Nummer |
36399-01-6 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
3-methylidenecycloocta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h5-8H,1-4H2 |
InChI-Schlüssel |
MMGZLTVTDULOQH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CCCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
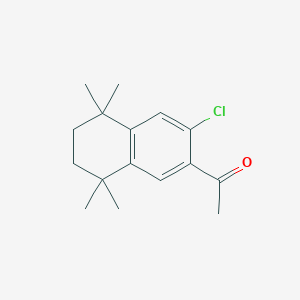
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
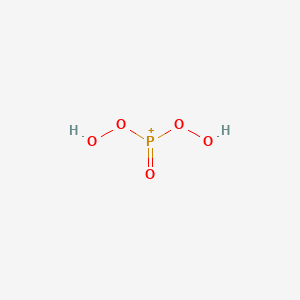



![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)

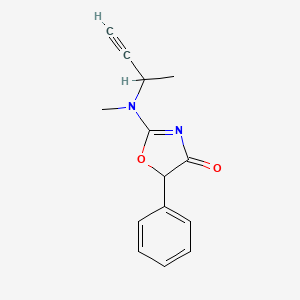
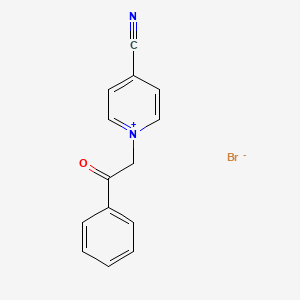
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
